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Compound of Interest

Compound Name: Ppc-NB

Cat. No.: B8065094 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Ppc-NB linker, a dual-cleavage linker

employed in bioconjugation, particularly in the development of advanced therapeutic agents

like Antibody-Drug Conjugates (ADCs).

Introduction to Ppc-NB
The Ppc-NB linker is a sophisticated chemical tool designed for the reversible conjugation of

molecules, offering two distinct mechanisms for cleavage: photocleavage and reductive

cleavage. This dual functionality provides enhanced control over the release of a conjugated

payload, a critical feature in targeted drug delivery.

Core Components:

Photocleavable (Ppc) Moiety: This is typically an ortho-nitrobenzyl ether group. Upon

irradiation with UV light, this group undergoes a photochemical reaction that leads to the

cleavage of the linker.

Thiol-Reactive Moiety with a Reducible Bond: The "NB" in the commonly available product

"Ppc-NB" refers to a pyridyl disulfide group, not a norbornene. This group readily reacts with

free thiol (sulfhydryl) groups on biomolecules, such as those from cysteine residues in

proteins, to form a disulfide bond. This disulfide bond is susceptible to cleavage by reducing
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agents, most notably glutathione (GSH), which is found in significantly higher concentrations

inside cells compared to the bloodstream.

Chemical Structure of Ppc-NB:

Chemical Formula: C₁₅H₁₄N₂O₅S₂

CAS Number: 1887040-81-4

SMILES: O=C(OCC(SSC1=NC=CC=C1)C)OC2=CC=C(--INVALID-LINK--=O)C=C2

Mechanism of Action
The Ppc-NB linker offers two orthogonal release mechanisms, providing spatiotemporal control

over payload delivery.

Photocleavage of the ortho-Nitrobenzyl Group
The photocleavage of the ortho-nitrobenzyl ether is a well-established photochemical reaction.

[1][2] Upon absorption of UV light (typically in the range of 300-365 nm), the nitro group

abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro

intermediate.[1] This intermediate then undergoes a rearrangement to release the payload and

form a 2-nitrosobenzaldehyde byproduct. This process is irreversible and allows for on-demand

cleavage with high spatial and temporal precision.
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Photocleavage Mechanism
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Photocleavage pathway of the Ppc-NB linker.
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Reductive Cleavage of the Disulfide Bond
The disulfide bond formed during conjugation is stable in the oxidizing environment of the

bloodstream, where the concentration of reducing agents like glutathione is low (in the

micromolar range).[3] However, upon internalization of the bioconjugate into a cell, it is

exposed to the reducing environment of the cytoplasm, which contains a much higher

concentration of glutathione (in the millimolar range).[3] Glutathione readily attacks the disulfide

bond, leading to its cleavage and the release of the payload.
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Reductive Cleavage Mechanism

Disulfide-Linked Conjugate

Glutathione (GSH)
(High intracellular concentration)

Exposure to Cytoplasm

Thiol-Disulfide Exchange

Released Thiolated Payload Glutathione-Linker Adduct

Click to download full resolution via product page

Glutathione-mediated cleavage of the disulfide bond.
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Quantitative Data
The following tables summarize representative quantitative data for the key functionalities of

the Ppc-NB linker, based on published values for similar chemical structures.

Table 1: Photocleavage Properties of ortho-Nitrobenzyl Ethers

Parameter Value Conditions Reference

Photolysis

Wavelength
300 - 365 nm Aqueous buffer

Quantum Yield (Φ) 0.01 - 0.63

Varies with

substitution and

leaving group

Decomposition Time >80% in 10 min
3.5 mW/cm² at 365

nm

Table 2: Reductive Cleavage of Disulfide Bonds

Parameter Condition Half-life / Rate Reference

Stability in Plasma
Human Plasma (low

GSH)

Stable, >50% intact

after 7 days (for

hindered disulfides)

Cleavage with

Glutathione

1-10 mM GSH

(intracellular

concentration)

Rapid cleavage, half-

life from minutes to

hours

Cleavage Kinetics

Dependent on steric

hindrance around the

disulfide bond

Can be tuned by

modifying adjacent

chemical groups

Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of an antibody-drug

conjugate (ADC) using the Ppc-NB linker.
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Materials
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

Ppc-NB linker

Thiolated payload (drug)

Reducing agent (e.g., TCEP, DTT)

Quenching reagent (e.g., N-acetylcysteine)

Reaction Buffer (e.g., PBS with EDTA)

Organic solvent (e.g., DMSO, DMF)

Purification columns (e.g., size-exclusion chromatography, hydrophobic interaction

chromatography)

Experimental Workflow
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ADC Synthesis Workflow
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General workflow for ADC synthesis using Ppc-NB.
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Step-by-Step Procedure
Step 1: Antibody Reduction

Prepare the antibody solution to a concentration of 2-10 mg/mL in a suitable reaction buffer

(e.g., PBS with 1 mM EDTA, pH 7.4).

Add a 5-10 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution. The

amount of reducing agent will influence the number of disulfide bonds reduced and thus the

final drug-to-antibody ratio (DAR).

Incubate the reaction at 37°C for 1-2 hours.

Remove the excess reducing agent by buffer exchange using a desalting column or dialysis

against the reaction buffer.

Step 2: Conjugation with Ppc-NB-Payload

Note: This protocol assumes the Ppc-NB linker is pre-conjugated to the payload. If not, the

payload must first be functionalized with a thiol group and the Ppc-NB linker activated for

reaction with the antibody's primary amines (e.g., via an NHS ester), followed by reaction with

the thiolated payload.

Dissolve the Ppc-NB-payload conjugate in a minimal amount of an organic solvent (e.g.,

DMSO) to prepare a stock solution (e.g., 10 mM).

Add a 5-20 fold molar excess of the Ppc-NB-payload solution to the reduced antibody

solution. The final concentration of the organic solvent should be kept below 10% to prevent

antibody denaturation.

Incubate the reaction at room temperature for 1-2 hours with gentle mixing. The reaction can

be monitored by measuring the release of pyridine-2-thione at 343 nm.

Step 3: Quenching

Add a quenching reagent, such as N-acetylcysteine, in a 2-5 fold molar excess over the

initial amount of linker-payload to cap any unreacted thiol groups on the antibody.
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Incubate for 15-30 minutes at room temperature.

Step 4: Purification

Purify the crude ADC mixture to remove unconjugated antibody, excess linker-payload, and

aggregates.

Size-Exclusion Chromatography (SEC): Use an appropriate SEC column to separate the

ADC from small molecule impurities.

Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species

with different DARs, as the hydrophobicity of the antibody increases with the number of

conjugated payloads.

Step 5: Characterization

Determine the Drug-to-Antibody Ratio (DAR):

UV-Vis Spectroscopy: If the drug and antibody have distinct absorbance maxima, the DAR

can be calculated from the absorbance of the ADC at two different wavelengths.

HIC: The relative peak areas of the different DAR species in the HIC chromatogram can

be used to calculate the average DAR.

Mass Spectrometry (MS): LC-MS can be used to determine the exact mass of the different

ADC species and calculate the DAR.

Assess Stability:

Serum Stability: Incubate the purified ADC in human or mouse serum at 37°C and analyze

the amount of intact ADC over time using methods like ELISA or LC-MS.

Confirm Cleavage:

Photocleavage: Irradiate the ADC with a UV lamp at the appropriate wavelength and

monitor the release of the payload by HPLC or LC-MS.
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Reductive Cleavage: Incubate the ADC with a solution containing a physiological

concentration of glutathione and monitor payload release over time.

Applications in Bioconjugation and Drug
Development
The dual-cleavage nature of the Ppc-NB linker makes it a valuable tool for applications

requiring precise control over payload release.

Antibody-Drug Conjugates (ADCs): The primary application is in the development of ADCs

for targeted cancer therapy. The stability of the linker in circulation minimizes off-target

toxicity, while the dual-release mechanism allows for controlled drug release at the tumor site

either through the reducing environment of the cell or by external light activation.

"Caged" Biologics: The photocleavable moiety can be used to "cage" and inactivate a

therapeutic protein or peptide. Subsequent irradiation at a specific time and location can then

activate the biologic.

Spatially Controlled Surface Functionalization: The thiol-reactive group can be used to

immobilize biomolecules onto surfaces, and the photocleavable linker allows for their

subsequent release with high spatial resolution.

Conclusion
The Ppc-NB linker represents a sophisticated approach to bioconjugation, offering a dual-

release mechanism that combines the intracellular specificity of reductive cleavage with the on-

demand control of photocleavage. This provides researchers and drug developers with a

powerful tool to create more effective and safer targeted therapies. A thorough understanding

of its chemistry and careful optimization of conjugation and cleavage protocols are essential to

fully harness the potential of this versatile linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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